Perindopril Diketopiperazine

Description

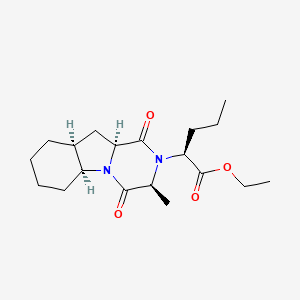

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZZSBSELAVBAG-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156274 | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129970-98-5 | |

| Record name | Perindopril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N1VIR66DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Formation Mechanisms of Perindopril Diketopiperazine

Reaction Order and Rate Constant Determination

Research has demonstrated that the degradation of perindopril (B612348) in aqueous solutions and in the solid state can often be described by specific reaction orders. nih.gov In many instances, the degradation of perindopril follows first-order kinetics. nih.govresearchgate.net This implies that the rate of degradation is directly proportional to the concentration of perindopril.

However, the specific salt of perindopril and the presence of other substances can influence the reaction. For instance, in a mixture with hydrochlorothiazide (B1673439) (HTH), the decomposition of perindopril arginine (PERa), which leads to both a hydrolysis product and diketopiperazine, was found to follow a first-order kinetic model. semanticscholar.org Conversely, studies on perindopril tert-butylamine (B42293) (PERt) have shown that its degradation can follow an autocatalytic model, particularly in the presence of moisture. nih.govsemanticscholar.org

The rate constant (k) quantifies the speed of this degradation. Different studies have calculated these constants under various conditions, such as temperature and relative humidity (RH).

Table 1: Decomposition Rate Constants (k) for Perindopril Arginine (PERa) Degradation at 333 K

| Substance | Relative Humidity (RH) | Rate Constant (k) [1/h] |

|---|---|---|

| PERa in pure | 76.4% | 0.0062 |

| PERa in mixture with HTH | 76.4% | 0.0031 |

| PERa in pure | 66.5% | 0.0049 |

| PERa in mixture with HTH | 66.5% | 0.0022 |

| PERa in pure | 50.9% | 0.0028 |

| PERa in mixture with HTH | 50.9% | 0.0013 |

Data sourced from a study on the impact of hydrochlorothiazide on perindopril salt stability. semanticscholar.org

Under specific closed conditions (40 °C / 75% RH), the degradation of perindopril erbumine in mixtures with microcrystalline cellulose (B213188) was found to proceed mainly to diketopiperazine, with the degradation following first-order kinetics. researchgate.net

Proposed Kinetic Models for Diketopiperazine Accumulation

Several kinetic models have been proposed to describe the accumulation of diketopiperazine from perindopril degradation, reflecting the complexity of the reaction under different conditions.

First-Order Kinetic Model : This is the most frequently cited model for perindopril degradation. nih.govresearchgate.net In cases where diketopiperazine is a primary product, its accumulation can be modeled based on the first-order decay of the parent drug. semanticscholar.org This model is particularly applicable to the degradation of perindopril arginine in the presence of HTH. semanticscholar.org

Autocatalytic Model (Prout-Tompkins Equation) : This model is applied when a product of the reaction acts as a catalyst for the reaction itself. The degradation of perindopril tert-butylamine (PERt) in the presence of moisture has been shown to follow an autocatalytic reaction mechanism. nih.govsemanticscholar.org The Prout-Tompkins equation can be used to mathematically describe the acceleratory period of such reactions. nih.govsemanticscholar.org While in one study this pathway primarily led to a hydrolysis product, it demonstrates that under certain conditions, the degradation kinetics can be more complex than a simple first-order model. semanticscholar.org The presence of moisture was found to be a critical factor, with its absence leading to a first-order kinetic model, while increased humidity generated the autocatalytic model. nih.govresearchgate.net

The choice of the kinetic model is therefore highly dependent on the specific perindopril salt, the formulation's composition, and environmental factors like temperature and humidity. nih.govsemanticscholar.org

Factors Influencing the Generation of Perindopril Diketopiperazine

Impact of Environmental Stressors

Environmental conditions during manufacturing, storage, and handling play a significant role in the degradation of Perindopril (B612348). Key stressors include temperature, humidity, and oxidative conditions, each contributing to the formation of Perindopril Diketopiperazine.

Thermal Stress and Elevated Temperature Effects

Elevated temperatures are a primary catalyst for the intramolecular cyclization of Perindopril to form its diketopiperazine derivative. srce.hroup.com This degradation pathway is accelerated under conditions of excessive heat. oup.com Studies have shown that thermal stress is a significant factor in the degradation of Perindopril, with the formation of diketopiperazine being a prominent outcome. scispace.comijpsr.com

For instance, forced degradation studies involving heating Perindopril have demonstrated its susceptibility to thermal degradation. scispace.comactascientific.com The activation energy for the main thermal degradation step of Perindopril erbumine as a pure substance has been calculated to be between 59 and 69 kJ/mol. nih.govresearchgate.net The process of forming the diketopiperazine impurity is accelerated at elevated temperatures, particularly when the tert-butylamine (B42293) salt of Perindopril is used, as the weakly bonded tert-butylamine can be released, further promoting cyclization. epo.org

| Stress Condition | Temperature | Duration | Outcome |

| Thermal Degradation | 80°C | 24 hours | Degradation of Perindopril observed. scispace.com |

| Isothermal Conditions | 90°C | 24 hours | Changes in the solid-state spectra of Perindopril, indicating degradation. nih.govresearchgate.net |

| Thermal Degradation | 40°C | 60 minutes | Degradation of Perindopril solution noted. actascientific.com |

| Forced Degradation | 70°C | 3 hours | Significant degradation of Perindopril under thermal stress. ijpsr.com |

Influence of Relative Humidity and Moisture Content

Moisture is another critical factor that influences the degradation kinetics of Perindopril. The presence of moisture can alter the degradation pathway, shifting it from a first-order kinetic model in dry conditions to an autocatalytic model in humid environments. nih.govnih.gov Increased relative humidity plays a major role in the hydrolysis of the ester group in Perindopril, a parallel degradation pathway to diketopiperazine formation. srce.hr

Studies have shown that Perindopril should be protected from moisture to maintain its stability. nih.gov The hygroscopic nature of some forms of Perindopril makes it susceptible to degradation in the presence of water. geneesmiddeleninformatiebank.nl The amount of unbound water in excipients, such as microcrystalline cellulose (B213188), can also be a determining factor in the stability of Perindopril. nih.gov

Forced degradation tests at increased humidity (76.4% RH) have been used to study the stability of Perindopril, confirming that moisture accelerates its degradation. nih.govresearchgate.net The combination of high humidity and elevated temperature creates a particularly challenging environment for Perindopril stability. epo.orgresearchgate.net

| Relative Humidity (RH) | Temperature | Kinetic Model |

| 0% | 343–383 K | First-order nih.govnih.gov |

| 76.4% | 333–363 K | Autocatalytic nih.govnih.gov |

Oxidative Stress Conditions

Perindopril is also susceptible to degradation under oxidative stress. nih.govwisdomlib.org Forced degradation studies using oxidizing agents like hydrogen peroxide (H2O2) have shown that Perindopril degrades under these conditions. ijpsr.comactascientific.comnih.gov While the primary focus is often on hydrolysis and cyclization, oxidation represents another pathway that can lead to the formation of impurities. google.com

In one study, treating a Perindopril erbumine solution with 30% H2O2 at room temperature for 60 minutes resulted in degradation. actascientific.com Another study also reported significant degradation of Perindopril under oxidative stress conditions. ijpsr.com

Role of Excipients and Formulation Components

The choice of excipients in a pharmaceutical formulation is crucial for maintaining the stability of Perindopril. Interactions between the active pharmaceutical ingredient (API) and excipients can significantly influence the rate and pathway of degradation, including the formation of this compound.

Interaction with Microcrystalline Cellulose and its Acidity

Microcrystalline cellulose (MCC) is a commonly used excipient that can impact Perindopril's stability. nih.govresearchgate.net The acidic nature of MCC has been shown to promote the formation of the diketopiperazine degradation product. srce.hrresearchgate.net Studies have demonstrated that the stability of Perindopril differs when it is in contact with different commercial types of MCC. nih.gov

The surface features and the amount of unbound water in MCC are dominant properties that can influence the stability of Perindopril. nih.gov In binary mixtures of Perindopril erbumine and MCC, the main degradation product observed under closed conditions at 40°C/75% RH was diketopiperazine. researchgate.net This confirms the role of MCC's acidity in accelerating this specific degradation pathway. srce.hrresearchgate.net

A compatibility study showed that a binary mixture of a Perindopril erbumine-hydroxypropyl-β-cyclodextrin inclusion complex with microcrystalline cellulose resulted in 0.24% of the maximal individual impurity and 0.74% of total impurities after 14 days at 40°C. google.com

Effects of Other Common Pharmaceutical Excipients (e.g., Lactose (B1674315), Cyclodextrins)

Other common excipients like lactose and cyclodextrins also have a notable effect on Perindopril's stability.

Lactose: Formulations containing lactose have been shown to impact the stability of Perindopril. nih.govresearchgate.net Interestingly, while lactose is a common excipient, it was found that a hydroxypropyl-β-cyclodextrin inclusion complex of Perindopril erbumine is least compatible with lactose, leading to an increased formation of impurities other than diketopiperazines. google.com One study showed that a binary mixture of a Perindopril erbumine-hydroxypropyl-β-cyclodextrin inclusion complex with anhydrous lactose resulted in 1.02% of the maximal individual impurity and 1.52% of total impurities after 14 days at 40°C. google.com However, other studies have indicated that excipients like lactose, when used in combination with others, can contribute to increased thermal stability of Perindopril erbumine in a tablet formulation. nih.govresearchgate.net

Cyclodextrins: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin, to form inclusion complexes with Perindopril erbumine has been explored to improve its stability. epo.orggoogle.com These inclusion complexes can decrease the formation of diketopiperazines during storage. google.com Cyclodextrins work by forming inclusion complexes with hydrophobic drug molecules, which can increase their aqueous solubility and improve stability. europa.eu

Compatibility Studies in Multi-Component Formulations

The stability of perindopril and the formation of its diketopiperazine derivative are significantly influenced by the excipients used in pharmaceutical formulations. Studies have shown that the interaction between perindopril and various excipients can either accelerate or mitigate the degradation process.

Research on the compatibility of perindopril erbumine with different types of commercially available microcrystalline cellulose (MCC) revealed that under conditions of 40°C and 75% relative humidity, the primary degradation product was diketopiperazine. srce.hr This suggests that the acidic nature of MCC contributes to the cyclization reaction. srce.hr The formation of this compound is known to be accelerated by elevated temperatures and acidic environments. srce.hr

Interestingly, some studies have found that certain excipients can enhance the thermal stability of perindopril. One such study demonstrated that a combination of anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate (B1226849) increased the thermal stability of perindopril erbumine. researchgate.netresearchgate.net This suggests that a careful selection of excipients is crucial for developing stable perindopril formulations.

Furthermore, the use of inclusion complexes with cyclodextrins has been explored to reduce the formation of diketopiperazines. It was found that using perindopril erbumine inclusion complexes with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, resulted in a decrease in the formation of diketopiperazines during storage. google.comgoogle.com However, it was also surprisingly discovered that the hydroxypropyl-β-cyclodextrin inclusion complex of perindopril erbumine is not compatible with lactose, a common excipient, leading to an increase in other impurities. google.comgoogle.com

Conversely, the presence of colloidal silicon dioxide has been reported to promote the degradation of ACE inhibitors in pharmaceutical compositions. google.comgoogle.com

Below is a table summarizing the impact of various excipients on the formation of this compound:

Table 1: Influence of Excipients on this compound Formation| Excipient | Effect on Diketopiperazine Formation | Source |

|---|---|---|

| Microcrystalline Cellulose (MCC) | Promotes formation, especially in acidic conditions. | srce.hr |

| Anhydrous Colloidal Silica, MCC, Lactose, Magnesium Stearate (in combination) | Increases thermal stability of perindopril erbumine. | researchgate.netresearchgate.net |

| Cyclodextrin (B1172386) Inclusion Complexes (e.g., Hydroxypropyl-β-cyclodextrin) | Decreases formation. | google.comgoogle.com |

| Lactose (with Hydroxypropyl-β-cyclodextrin complex) | Incompatible, increases other impurities. | google.comgoogle.com |

| Colloidal Silicon Dioxide | Promotes degradation. | google.comgoogle.com |

Manufacturing Process Parameters and Impurity Control

Control of manufacturing process parameters is critical in minimizing the formation of this compound. Temperature and purification methods are key factors in this regard.

Temperature Control During Perindopril Synthesis to Mitigate Diketopiperazine Formation

Elevated temperatures are a significant contributor to the intramolecular cyclization of perindopril to form this compound. srce.hr Maintaining strict temperature control during the synthesis of perindopril is therefore essential. For instance, during the coupling step in the synthesis of a perindopril intermediate, keeping the temperature below 20°C is crucial to suppress side reactions, including diketopiperazine formation. An increase in temperature above 25°C has been shown to reduce yields by 15–20% due to higher impurity generation. Industrial-scale production often utilizes continuous flow reactors to ensure consistent temperature control, typically between 10–15°C.

Impact of Purification Steps on Diketopiperazine Levels

Purification processes play a vital role in reducing the levels of this compound and other impurities in the final active pharmaceutical ingredient (API). Various chromatographic and crystallization techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used analytical technique to separate and quantify perindopril and its impurities, including the diketopiperazine derivative. oup.comjocpr.comfarmaciajournal.com Reversed-phase HPLC methods have been developed for the simultaneous estimation of perindopril and its degradation products. oup.comjocpr.com

Crystallization is another key purification step. A process involving the formation of a dicyclohexylamine (B1670486) salt of perindopril in acetonitrile (B52724) has been shown to substantially reduce the level of certain impurities. google.com Subsequent conversion of this salt to the perindopril tert-butylamine salt can yield a product with a purity of over 99.9%. google.comgoogle.com One process describes dissolving crude perindopril containing diketopiperazine impurities in moist ethyl acetate (B1210297), filtering insoluble impurities, adding tert-butylamine, and then cooling to crystallize the purified perindopril erbumine, which significantly reduces the diketopiperazine content. google.com For example, a batch of perindopril initially containing 2.33% of one diketopiperazine isomer and 0.54% of another was purified to contain only 0.14% and 0.03% of these impurities, respectively. google.com

The table below outlines the effectiveness of different purification steps in reducing this compound levels.

Table 2: Effectiveness of Purification Steps on Diketopiperazine Levels| Purification Step | Initial Impurity Level (%) | Final Impurity Level (%) | Source |

|---|---|---|---|

| Crystallization from moist ethyl acetate with tert-butylamine | Diketopiperazine I: 2.33, Diketopiperazine II: 0.54 | Diketopiperazine I: 0.14, Diketopiperazine II: 0.03 | google.com |

| Formation of dicyclohexylamine salt in acetonitrile | Unknown Impurity: 0.13 | Unknown Impurity: 0.02 | google.com |

Advanced Analytical Methodologies for Perindopril Diketopiperazine Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating Perindopril (B612348) Diketopiperazine from the parent drug, its active metabolite Perindoprilat, and other related impurities. The development of robust separation techniques is crucial for accurate quantification and stability assessment.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Perindopril and its related substances. The development of a successful HPLC method involves the meticulous optimization of several parameters to achieve adequate separation. A common approach is reverse-phase (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase.

For instance, one validated RP-HPLC method achieved the separation of Perindopril on a C18 column with a mobile phase composed of phosphate (B84403) buffer and acetonitrile (B52724) in a 65:35 v/v ratio. rasayanjournal.co.in The analysis was conducted at a flow rate of 0.6 ml/min with UV detection at 209 nm. rasayanjournal.co.in Method validation, performed according to International Conference on Harmonisation (ICH) guidelines, is essential to demonstrate that the analytical procedure is suitable for its intended purpose. ijpsjournal.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). rasayanjournal.co.inijlpr.com In one study, linearity for Perindopril was established in the concentration range of 20-100 µg/ml with a high correlation coefficient (r² = 0.9997), indicating a direct proportionality between concentration and detector response. rasayanjournal.co.in The precision of the method is typically assessed through intra-day and inter-day variation studies, with results showing a relative standard deviation (%RSD) of less than 2%, confirming the method's reproducibility. ijpsjournal.comresearchgate.net Accuracy is often evaluated through recovery studies at different concentration levels, with acceptable recovery values falling within a narrow range around 100%. ijpsjournal.com

Table 1: Example of HPLC Method Parameters for Perindopril Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse Phase C18 | rasayanjournal.co.in |

| Mobile Phase | Phosphate Buffer : Acetonitrile (65:35 v/v) | rasayanjournal.co.in |

| Flow Rate | 0.6 ml/min | rasayanjournal.co.in |

| Detection Wavelength | 209 nm | rasayanjournal.co.in |

| Linearity Range | 20-100 µg/ml | rasayanjournal.co.in |

| Correlation Coefficient (r²) | 0.9997 | rasayanjournal.co.in |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution due to the use of columns with smaller particle sizes (typically under 2 µm). tsijournals.com This enhanced resolution is particularly advantageous for separating complex mixtures containing the parent drug and multiple degradation products, such as Perindopril Diketopiperazine. tsijournals.com

A stability-indicating UHPLC method with a diode array detector (DAD) was developed for the determination of Perindopril l-arginine (B1665763) isomers. nih.gov The separation was achieved on a Poroshell 120 Hilic column using a mobile phase of acetonitrile and 0.1% formic acid (20:80 v/v) at a flow rate of 1 mL min−1. nih.gov The higher efficiency of UHPLC systems allows for better separation of closely eluting peaks, ensuring that the peak for this compound is well-resolved from other components. tsijournals.com The validation of this UHPLC-DAD method demonstrated excellent linearity, precision, and accuracy, with LOQ values as low as 0.1078 µg mL−1 for one of the isomers. nih.gov The increased sensitivity and speed of UHPLC make it a powerful tool for quality control and stability studies of Perindopril. tsijournals.com

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug product over its shelf life. These methods are validated through forced degradation studies, where the drug is subjected to stress conditions like acid and alkaline hydrolysis, oxidation, heat, and light to produce the potential degradants. ijpsr.comjpsbr.org

For Perindopril, stability-indicating HPLC and UHPLC methods have been successfully developed to separate it from its degradation products, including this compound. nih.govijpsr.com One study employed a ZORBAX RX C8 column with a gradient mobile phase of phosphate buffer and acetonitrile for the simultaneous estimation of Perindopril, Indapamide (B195227), and Amlodipine in the presence of their degradation products. ijpsr.com The forced degradation studies showed that Perindopril degraded significantly under acidic, alkaline, oxidative, and thermal stress conditions. ijpsr.com The analytical method was able to effectively separate the intact drug from the peaks of the degradation products, proving its stability-indicating capability. ijpsr.com The successful separation ensures that any observed decrease in the parent drug concentration is accurately measured and not masked by co-eluting degradants. pharmascholars.com

Table 2: Summary of Forced Degradation Studies for Perindopril

| Stress Condition | Degradation Level | Source |

|---|---|---|

| Acid Hydrolysis (0.1 N HCl, 70°C, 3h) | Significant | ijpsr.com |

| Alkaline Hydrolysis (0.05N NaOH) | Significant | tsijournals.comijpsr.com |

| **Oxidative (3% H₂O₂) ** | Significant | tsijournals.comijpsr.com |

| Thermal (70°C, 6h) | Significant | ijpsr.com |

| Photolytic | Moderate | ijpsr.com |

| Neutral | Least | ijpsr.com |

Spectroscopic and Spectrometric Elucidation Methods

While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are employed to identify and elucidate the chemical structures of the separated compounds, such as this compound.

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of drug impurities and degradation products. When coupled with liquid chromatography (LC-MS), it provides both separation and identification capabilities in a single analysis. researchgate.net LC-MS has been used to identify the degradation products of Perindopril formed under various stress conditions. tsijournals.com

In LC-MS analysis, the molecular weight of the degradation product is determined by observing the molecular ion peak [M+H]+ or [M-H]-. chromatographyonline.com this compound has a molecular formula of C19H30N2O4, and its structure can be confirmed by its mass-to-charge ratio (m/z) in the mass spectrum. uni.lu Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting product ions. chromatographyonline.com This fragmentation pattern serves as a fingerprint for the molecule, allowing for unambiguous identification. For example, a stability-indicating LC-MS method was developed to determine Perindopril and its process-related impurities, where detection was carried out in the multiple-reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions, such as m/z 369.54 to m/z 172.19 for Perindopril. researchgate.netnih.gov This high specificity makes LC-MS a definitive technique for identifying this compound in complex matrices. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy is a valuable technique for confirming the functional groups present in a molecule. It is often used in conjunction with mass spectrometry to corroborate the proposed structure of a degradation product. oup.com The formation of this compound involves an intramolecular cyclization reaction, leading to the formation of a cyclic diamide (B1670390) (diketopiperazine) ring. This structural change results in a distinct IR spectrum compared to the parent Perindopril molecule.

The IR spectrum of Perindopril would show characteristic absorptions for its functional groups, including the C=O stretching of the carboxylic acid and ester, and N-H stretching. biomedres.us The IR spectrum of the diketopiperazine derivative would be expected to show strong absorption bands characteristic of the cyclic amide groups. umich.edu Studies have confirmed the structures of Perindopril degradation products by isolating them and analyzing them using IR and MS. oup.com The presence of characteristic peaks for the diketopiperazine ring in the IR spectrum provides strong evidence for the confirmation of this specific degradation product. biomedres.usumich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of chemical compounds. For this compound, NMR is instrumental in confirming its cyclic structure, which is formed via an intramolecular cyclization reaction of Perindopril. researchgate.net The structural assignment is achieved by analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra.

While the use of NMR for the structural confirmation of this compound is established, detailed experimental ¹H and ¹³C NMR spectral data, such as specific chemical shifts and coupling constants, are not widely available in published scientific literature. researchgate.netijpsr.commdpi.com However, fully characterized reference standards of this compound (Perindopril EP Impurity F) are commercially available from various suppliers, who provide comprehensive Certificates of Analysis that include detailed NMR characterization data to confirm the compound's identity and structure. klivon.comsynzeal.comdaicelpharmastandards.com

Electrophoretic Techniques for Detection and Quantification

Capillary Electrophoresis (CE) and its variant, Capillary Zone Electrophoresis (CZE), are powerful separation techniques used in pharmaceutical analysis for their high efficiency, minimal sample consumption, and rapid analysis times. nih.govmdpi.com These methods separate charged molecules in a narrow capillary under the influence of an electric field based on their electrophoretic mobility, which is dependent on the molecule's charge, size, and the viscosity of the buffer. nih.gov

Electrophoretic techniques have been successfully applied to the analysis of Perindopril and its related impurities. scispace.comoup.com Studies have demonstrated the capability of CE to separate Perindopril from its degradation products, which would include the diketopiperazine derivative. researchgate.net The principle of separation in CZE relies on differences in the charge-to-size ratio of the analytes, making it a suitable technique for resolving structurally similar compounds like a parent drug and its impurities. nih.govnih.gov

While the literature confirms the application of CE for the general impurity profiling of Perindopril, specific validated methods detailing the detection and quantification of this compound as a discrete impurity are not extensively documented. oup.comresearchgate.net

Validation Parameters and Method Performance for Diketopiperazine Quantification

The quantification of this compound is crucial in stability studies and routine quality control of Perindopril formulations. Stability-indicating high-performance liquid chromatography (HPLC) methods are commonly developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliable measurement of such impurities. oup.comresearchgate.net These methods are designed to separate the active pharmaceutical ingredient from any degradation products and process-related impurities.

Several stability-indicating RP-HPLC methods have been successfully validated for the simultaneous determination of Perindopril and its impurities, including this compound (Impurity F). oup.comresearchgate.net These validation studies encompass critical performance parameters to demonstrate that the analytical method is suitable for its intended purpose.

Method validation for this compound quantification confirms the linearity, accuracy, and precision of the analytical procedure.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is established across a specified range of concentrations, with correlation coefficients (r²) typically greater than 0.999, indicating a strong linear relationship. researchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage of the analyte recovered is measured. A study by Ganduri et al. demonstrated the accuracy of an RP-HPLC method for Perindopril Related Compound F, with recovery values well within acceptable limits. researchgate.net

Table 1: Accuracy Assessment for this compound (Impurity F) Data sourced from Ganduri et al. (2014) researchgate.net

| Analyte | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | % Recovery |

| Perindopril Related Compound F | 0.40 | 0.41 | 102.5 |

| Perindopril Related Compound F | 0.50 | 0.51 | 102.0 |

| Perindopril Related Compound F | 0.60 | 0.61 | 101.7 |

Precision: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (% RSD). Validated methods demonstrate low % RSD values, typically below established thresholds, confirming the method's precision for quantifying this compound. oup.comresearchgate.net

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of analytical methods for impurity determination.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity analysis, a sensitive method with low LOD and LOQ values is essential. A stability-indicating RP-HPLC method developed for Perindopril and its related substances established specific LOD and LOQ values for this compound, demonstrating the method's high sensitivity. researchgate.net

Table 2: LOD and LOQ for this compound (Impurity F) Data sourced from Ganduri et al. (2014) researchgate.net

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Perindopril Related Compound F | 0.10 | 0.40 |

Structural Chemistry and Isomerism of Perindopril Diketopiperazine

Detailed Stereochemical Configuration and Isomers

Perindopril (B612348) Diketopiperazine is a complex molecule with multiple chiral centers, leading to the potential for various stereoisomers. The specific stereochemical configuration of the primary degradation product is designated by the International Union of Pure and Applied Chemistry (IUPAC) as (2S)-2-((3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoate. This all-S configuration is critical to its three-dimensional structure.

The formation of the diketopiperazine ring introduces significant conformational rigidity compared to the more flexible parent molecule, perindopril. This rigidity is due to the fused ring system, which locks the relative positions of the constituent atoms. Isomerization at the chiral carbon centers of perindopril can occur, leading to different diastereomers of the diketopiperazine. These isomers, while having the same chemical formula and connectivity, will differ in their spatial arrangement and, consequently, may exhibit different physicochemical properties.

Polymorphic Forms of Perindopril Diketopiperazine

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit variations in properties such as solubility, stability, and bioavailability. This compound has been shown to exist in at least two distinct polymorphic forms: tetragonal and orthorhombic. researchgate.net

The tetragonal and orthorhombic polymorphs of this compound are characterized by different arrangements of the molecules in the crystal lattice. The three-dimensional structure of these polymorphs differs primarily in the orientation of the n-alkyl chain.

The tetragonal polymorph of this compound has been characterized by single-crystal X-ray diffraction. It crystallizes in the non-centrosymmetric space group P4₁2₁2₁.

Detailed crystallographic data for the polymorphs are presented in the table below:

| Property | Tetragonal Polymorph | Orthorhombic Polymorph |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | P4₁2₁2₁ | Not available |

| a (Å) | 9.3574(2) | Not available |

| b (Å) | 9.3574(2) | Not available |

| c (Å) | 45.6369(9) | Not available |

| Volume (ų) | 3996.01(14) | Not available |

Data for the tetragonal polymorph sourced from published crystallographic studies.

The relative stability of the tetragonal and orthorhombic polymorphs of this compound is a key factor in determining which form is more likely to be present under given conditions. Theoretical calculations have indicated that the Gibbs free energy difference between the two polymorphs in a vacuum is small, on the order of approximately 1.4 kJ/mol. This small energy difference suggests that both forms can coexist and that interconversion between them may be possible under specific thermodynamic conditions, such as changes in temperature or solvent environment.

The study of polymorphic interconversion is crucial for ensuring the consistency and quality of pharmaceutical products. Factors that can influence the transformation from one polymorphic form to another include temperature, pressure, humidity, and the presence of solvents. Further research into the kinetics and thermodynamics of the interconversion between the tetragonal and orthorhombic forms of this compound is necessary to fully understand their stability relationship.

Computational Chemistry Approaches for Molecular Structure Elucidation

Computational chemistry has become an indispensable tool for understanding the structural and energetic properties of molecules at the atomic level. For this compound, methods such as Density Functional Theory (DFT) and other quantum chemical calculations have provided valuable insights into its conformational behavior and energetic landscape.

Density Functional Theory (DFT) calculations have been employed to optimize the molecular structure of this compound and to study its conformational preferences. researchgate.net These calculations provide a theoretical model of the molecule's geometry that can be compared with experimental data from X-ray crystallography.

DFT studies have been used to investigate the structures of both the tetragonal and orthorhombic polymorphs. These theoretical calculations have been instrumental in understanding the subtle differences in the orientation of the flexible n-propyl chain, which is a primary distinguishing feature between the polymorphs. The calculations help in rationalizing the observed crystal packing and intermolecular interactions.

Quantum chemical calculations have been utilized to determine the energetic properties of this compound, including the relative stabilities of its different conformers and polymorphs. As mentioned previously, calculations of the Gibbs free energy have shown a small difference between the tetragonal and orthorhombic forms, suggesting a delicate energetic balance between them.

These computational methods also allow for the analysis of the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential. This information is valuable for understanding the nature of intermolecular interactions, including hydrogen bonding, which play a crucial role in the formation and stability of the crystal lattice. The insights gained from these calculations complement experimental findings and provide a deeper understanding of the structural chemistry of this compound.

X-ray Crystallography Studies for Solid-State Structure Confirmation

The definitive three-dimensional arrangement of atoms and molecules in the solid state of this compound has been elucidated through single-crystal X-ray diffraction studies. These investigations have not only confirmed the covalent structure resulting from the intramolecular cyclization of perindopril but have also identified the existence of polymorphism, with at least two distinct crystal forms—tetragonal and orthorhombic—being characterized. These studies provide foundational knowledge of the compound's stereochemistry and the supramolecular architecture governed by intermolecular forces.

Research has detailed the crystal structure of a product of perindopril's intramolecular cyclization, confirming its transformation into a diketopiperazine derivative. sciforum.net This cyclization is a known degradation pathway for several angiotensin-converting enzyme (ACE) inhibitors. sciforum.netnih.gov The resulting compound, also known as perindopril impurity F, has been crystallized and its structure solved, revealing a rigid molecular conformation. sciforum.netnih.govresearchgate.net

Two polymorphs of this diketopiperazine have been described experimentally: a tetragonal form and an orthorhombic form. nih.govresearchgate.net The crystal structure of the tetragonal polymorph was the first to be reported. sciforum.net It crystallizes in the non-centrosymmetric space group P4₁2₁2. sciforum.netconnectedpapers.com Subsequently, an orthorhombic polymorph was identified and its structure determined, which crystallizes in the chiral orthorhombic space group P2₁2₁2₁. dntb.gov.uanih.gov The existence of these two forms underscores the compound's ability to pack in different arrangements in the solid state. researchgate.net

In the tetragonal crystal lattice, the packing is stabilized by weak intermolecular C-H···O=C interactions. sciforum.net These interactions form distinct chains that create a specific three-dimensional network. sciforum.net Hirshfeld surface analysis has been employed to further investigate the intermolecular contacts, revealing that H···H, O···H/H···O, and C···H/H···C interactions are the most significant in the crystal packing of perindopril-derived structures. connectedpapers.com The energetic difference between the two polymorphs has been calculated to be small. researchgate.net

The crystallographic data for both the tetragonal and orthorhombic polymorphs are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Tetragonal Polymorph | Orthorhombic Polymorph |

|---|---|---|

| Empirical Formula | C₁₉H₃₀N₂O₄ | C₁₉H₃₀N₂O₄ |

| Formula Weight | 350.45 | 350.45 |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | P4₁2₁2 | P2₁2₁2₁ |

| Unit Cell Dimensions | ||

| a (Å) | 9.3574 (2) | 8.1206 (3) |

| b (Å) | 9.3574 (2) | 12.0123 (5) |

| c (Å) | 45.6369 (9) | 20.3243 (8) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 3996.01 (14) | 1979.62 (13) |

| Z | 8 | 4 |

Data for Tetragonal Polymorph sourced from Bojarska J., et al. (2012). sciforum.net Data for Orthorhombic Polymorph sourced from Bojarska J., et al. (2013). nih.gov

Selected Geometric Parameters for the Tetragonal Polymorph

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Atoms | Length | Atoms | Angle |

| O1-C9 | 1.212(3) | C9-C10-C16 | 110.28(19) |

| O2-C17 | 1.207(4) | N2-C11-C17 | 111.2(2) |

| O3-C17 | 1.329(4) | C1-N1-C8 | 112.86(15) |

| O4-C15 | 1.220(2) | C1-N1-C9 | 121.73(17) |

| N1-C1 | 1.469(3) | C8-N1-C9 | 124.99(18) |

| N1-C9 | 1.344(3) | C10-N2-C11 | 122.44(17) |

| N2-C11 | 1.471(3) | C10-N2-C15 | 120.28(16) |

| N2-C15 | 1.339(3) | C11-N2-C15 | 116.70(17) |

| C1-C15 | 1.517(3) | N1-C1-C15 | 110.72(15) |

| C9-C10 | 1.530(3) | O4-C15-N2 | 123.44(18) |

Data sourced from Bojarska J., et al., Journal of the Chilean Chemical Society (2012). sciforum.net

Toxicological Characterization of Perindopril Diketopiperazine As a Pharmaceutical Impurity

In Silico Screening for Potential Mutagenicity and Carcinogenicity

In silico toxicology, which uses computational models to predict the toxic effects of chemical substances, serves as a crucial first step in evaluating the safety of pharmaceutical impurities. For perindopril (B612348) diketopiperazine and other related diketopiperazine (DKP) impurities of ACE inhibitors, Quantitative Structure-Activity Relationship ((Q)SAR) models have been employed to screen for potential mutagenicity, carcinogenicity, and genotoxicity. researchgate.netnih.gov

One comprehensive study utilized (Q)SAR software, including VEGA-GUI and Lazar, to analyze a range of ACE inhibitors and their corresponding DKP degradation products. researchgate.netnih.gov The in silico predictions for the DKP impurities, including perindopril diketopiperazine, yielded specific alerts regarding their toxicological profiles. researchgate.net

Research Findings:

Mutagenicity: The computational screening predicted that none of the tested DKP derivatives, including this compound, were mutagenic. researchgate.netnih.gov

Genotoxicity: In contrast to the mutagenicity predictions, the genotoxicity screening predicted that all tested DKP derivatives, which includes this compound, were active and potentially genotoxic. researchgate.netnih.gov Along with the DKPs of moexipril, ramipril (B1678797), and spirapril, they were categorized into the highest risk group, prioritizing them for further experimental verification. researchgate.netnih.gov

Carcinogenicity: The predictions for carcinogenicity varied among the DKP impurities. While most were not flagged as carcinogenic, ramipril-DKP and trandolapril-DKP were identified as potentially carcinogenic, although the reliability of this specific prediction was considered low. researchgate.netnih.gov Conversely, imidapril-DKP was associated with the lowest risk of carcinogenicity. nih.gov The in silico analysis selected perindopril, ramipril, trandolapril, and their diketopiperazine derivatives as molecules of interest for future investigation. researchgate.net

Table 1: Summary of In Silico Toxicological Predictions for ACE Inhibitor Diketopiperazine (DKP) Impurities

| Compound | Predicted Mutagenicity | Predicted Genotoxicity | Predicted Carcinogenicity | Reliability of Carcinogenicity Prediction |

|---|---|---|---|---|

| Perindopril-DKP | Negative | Active/Genotoxic | Not specified as positive | Not specified |

| Ramipril-DKP | Negative | Active/Genotoxic | Potentially Carcinogenic | Low |

| Trandolapril-DKP | Negative | Active/Genotoxic | Potentially Carcinogenic | Low |

| Imidapril-DKP | Negative | Active/Genotoxic | Lowest Risk | Not specified |

| Other DKPs (Delapril, Enalapril, Lisinopril (B193118), Moexipril, Spirapril) | Negative | Active/Genotoxic | Not specified as positive | Not specified |

This table is generated based on findings from multiple in silico models as reported in the cited research. researchgate.netnih.gov

In Vitro Genotoxicity Assessments (e.g., Micronucleus Assays)

Following in silico predictions, in vitro genotoxicity assays are essential for experimental verification. The mammalian erythrocyte micronucleus test is a widely used assay to detect cytogenetic damage. oecd.orgfda.gov It identifies substances that cause the formation of micronuclei, which contain chromosome fragments or whole chromosomes that are not incorporated into the cell nucleus during division. fda.gov An increase in the frequency of micronucleated erythrocytes in treated cells compared to controls indicates induced chromosomal damage or damage to the mitotic apparatus. oecd.orgfda.gov

While in silico models predicted genotoxicity for all DKP derivatives of ACE inhibitors, including this compound, published experimental data from in vitro assays for this specific compound are limited. researchgate.netnih.gov However, research on other DKPs provides a valuable reference. For instance, a follow-up in vitro micronucleus assay was conducted on ramipril and its DKP derivative to verify the computational predictions. nih.govmdpi.com

Research Findings for Ramipril-DKP:

The in vitro micronucleus assay for ramipril-DKP indicated that the compound was cytotoxic and could be aneugenic (causing chromosome loss) at high concentrations (0.22 mg/mL). mdpi.comresearchgate.net

This genotoxic effect was observed only at concentrations that exceed typical levels found in human blood after standard therapeutic doses. nih.govmdpi.com

At physiologic concentrations, the cytotoxicity and genotoxicity of ramipril-DKP did not occur, suggesting the effect is limited by a threshold mechanism. mdpi.comresearchgate.net

Researchers concluded that other DKP derivatives of concern, which based on the in silico results would include perindopril-DKP, should be subjected to similar in vitro studies to confirm or exclude their toxic activity. nih.gov

Comparative Toxicological Risk Assessment with Other Diketopiperazine Impurities of ACE Inhibitors

A comparative toxicological risk assessment of DKP impurities is informed by both computational predictions and available experimental data. The existing research allows for a comparison of this compound with the DKP impurities of other ACE inhibitors like ramipril, trandolapril, and imidapril. researchgate.netnih.gov

The in silico screening provides a broad comparative landscape. researchgate.net A key finding is the consistent prediction of potential genotoxicity across all tested DKP impurities, including that of perindopril. researchgate.netnih.gov This suggests that the diketopiperazine ring structure, common to all these impurities, may be a structural alert for this specific toxicological endpoint. nih.gov

However, the risk profile is not uniform across all toxicological endpoints. For carcinogenicity, the in silico models differentiated between the DKP impurities, flagging ramipril-DKP and trandolapril-DKP as potentially carcinogenic (albeit with low reliability), while assigning the lowest risk to imidapril-DKP. researchgate.netnih.gov

The in vitro micronucleus data for ramipril-DKP adds a critical layer of context to the in silico predictions. mdpi.com It demonstrates that a positive genotoxicity prediction from a computational model does not necessarily translate to a significant risk under real-world exposure levels. nih.gov The genotoxicity of ramipril-DKP was shown to be a high-concentration phenomenon, unlikely to occur at the levels found in patients. mdpi.comresearchgate.net

This finding is crucial for the risk assessment of perindopril-DKP. While it was flagged by in silico models for potential genotoxicity, it is plausible that, like ramipril-DKP, its genotoxic potential may only manifest at concentrations well above those resulting from the degradation of standard perindopril doses. However, without specific in vitro studies on perindopril-DKP, this remains a hypothesis that requires experimental verification. nih.gov The potential for N-nitrosation of the diketopiperazine structure to form mutagenic N-nitroso metabolites is another shared theoretical risk factor that warrants further investigation for this class of impurities. researchgate.netnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Perindopril |

| This compound |

| Ramipril |

| Ramipril Diketopiperazine |

| Trandolapril |

| Trandolapril Diketopiperazine |

| Imidapril |

| Imidapril Diketopiperazine |

| Delapril |

| Enalapril |

| Lisinopril |

| Moexipril |

| Spirapril |

Strategies for Mitigation and Control of Perindopril Diketopiperazine

Approaches to Enhance Perindopril (B612348) Stability and Reduce Diketopiperazine Formation

The stability of perindopril can be significantly enhanced by carefully selecting formulation components and employing advanced drug delivery technologies.

The composition of the pharmaceutical formulation plays a critical role in preventing the degradation of perindopril into its diketopiperazine derivative. Research has shown that both the excipients and the physical properties of the active pharmaceutical ingredient (API) can be optimized to improve stability.

One effective strategy is the inclusion of weak basic substances in the formulation. google.com For instance, sodium hydrogen carbonate can be added in a molar ratio of 0.2 to 1 mole per mole of the active substance. google.comgoogle.com This weak base is sufficient to create a micro-environment that prevents the intramolecular cyclization leading to diketopiperazine formation without being strong enough to cause hydrolysis of the ester group. google.comgoogle.com The stabilizing effect is reportedly greater when the basic additive is dissolved with the perindopril solution and then sprayed onto the other ingredients, ensuring uniform contact. google.comgoogle.com

The choice of excipients is also crucial. Studies have demonstrated that excipients such as anhydrous colloidal silica, microcrystalline cellulose (B213188), lactose (B1674315), and magnesium stearate (B1226849) contribute to the increased thermal stability of perindopril erbumine in tablet form. nih.govresearchgate.netmdpi.com The activation energy for the thermal degradation of perindopril in a tablet formulation containing these excipients was found to be significantly higher (around 170 kJ/mol) compared to the pure active substance (59-69 kJ/mol), indicating a substantial stabilizing effect imparted by the excipients. nih.govresearchgate.netmdpi.com Trehalose has also been identified as a beneficial excipient, as it has an unexpectedly favorable effect on the stability of perindopril erbumine. google.com

Furthermore, the particle size of the perindopril API can influence its stability. It has been found that formulations using perindopril erbumine with a larger median particle diameter (above 7 µm, and preferably between 8 µm and 50 µm) exhibit greater stability compared to those with smaller particles (median diameter below 5 µm). google.com

Table 1: Formulation Strategies to Enhance Perindopril Stability

| Strategy | Component/Parameter | Mechanism of Action | Source(s) |

|---|---|---|---|

| pH Modification | Sodium Hydrogen Carbonate | Acts as a weak base to prevent internal cyclization without promoting hydrolysis. | google.com, google.com |

| Excipient Selection | Anhydrous colloidal silica, Microcrystalline cellulose, Lactose, Magnesium stearate | Increase the overall thermal stability of the formulation. | nih.gov, researchgate.net, mdpi.com |

| Excipient Selection | Trehalose | Exerts a favorable stabilizing effect on perindopril erbumine. | google.com |

| API Physical Property | Particle Size | Larger particles (median diameter > 7 µm) show higher stability. | google.com |

A promising approach to enhance the stability of labile drugs is the formation of inclusion complexes with cyclodextrins. oatext.comnih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which allows them to encapsulate guest molecules, like drug substances. mdpi.comresearchgate.net This encapsulation can protect the drug from environmental factors that trigger degradation, such as hydrolysis and oxidation. researchgate.net

The formation of an inclusion complex modifies the physicochemical properties of the guest drug, often leading to improved stability, solubility, and bioavailability. oatext.comresearchgate.net While specific studies on Perindopril Diketopiperazine reduction via cyclodextrin (B1172386) complexation were not detailed in the provided sources, this strategy has been successfully applied to other ACE inhibitors. For example, inclusion complexes of lisinopril (B193118) and zofenopril (B1663440) with β-cyclodextrin have been developed to improve their stability and solubility profiles. researchgate.net Given these precedents within the same therapeutic class, forming inclusion complexes with β-cyclodextrin or its derivatives stands as a viable and innovative strategy to protect perindopril from cyclization into this compound. oatext.comresearchgate.net

Packaging and Storage Conditions to Minimize Degradation

The degradation of perindopril is significantly influenced by external factors, particularly humidity and temperature. researchgate.netnih.gov Therefore, appropriate packaging and storage conditions are essential to minimize the formation of this compound and other related substances throughout the product's shelf life.

Studies evaluating the stability of perindopril tablets have shown a significant decrease in the assay of the active ingredient when stored under accelerated conditions of high temperature and humidity (e.g., 40°C and 75% relative humidity). researchgate.net The choice of packaging material is critical in mitigating this degradation. A comparative study between PVC/PVdC/Al (Polyvinyl chloride/Polyvinylidene chloride/Aluminum) blisters and Al/Al (cold-formed aluminum) blisters found that Al/Al blisters provided superior protection for the tablets. researchgate.net Tablets packed in Al/Al blisters maintained better pharmaceutical performance and showed less degradation under both accelerated and long-term (25°C/60% RH) storage conditions. researchgate.net This is because Al/Al blisters offer a more effective barrier against moisture ingress.

The perindopril tert-butylamine (B42293) salt, in particular, requires special packaging conditions, especially for use in countries with hot and humid climates (Climatic Zones III and IV). oup.comnih.gov This has led to the development of the more stable perindopril arginine salt, which is 50% more stable and has a longer shelf life. nih.govmdpi.com Regardless of the salt form, storage in the original, moisture-protective package is a key recommendation. geneesmiddeleninformatiebank.nl

Table 2: Effect of Packaging on Perindopril Tablet Stability

| Storage Condition | Packaging Material | Observation | Conclusion | Source(s) |

|---|---|---|---|---|

| 40°C / 75% RH | PVC/PVdC/Al Blister | Significant decrease in perindopril assay. | Less protective against humidity and heat. | researchgate.net |

| 40°C / 75% RH | Al/Al Blister | Maintained better pharmaceutical performance. | Offers superior protection against degradation. | researchgate.net |

| 25°C / 60% RH | Al/Al Blister | Maintained better pharmaceutical performance. | Offers superior protection against degradation. | researchgate.net |

Quality Control Standards and Pharmacopoeial Monograph Compliance

Strict quality control is paramount to ensure that the level of this compound remains within acceptable limits in the final drug product. This is enforced through compliance with pharmacopoeial monographs and the use of validated, stability-indicating analytical methods.

This compound is listed as a specified impurity (Impurity F) in the perindopril erbumine tablets monograph of the British Pharmacopoeia (BP) and is also controlled by the European Pharmacopoeia (Ph.Eur.). oup.comgeneesmiddeleninformatiebank.nlcbg-meb.nlcbg-meb.nl Regulatory bodies require that the specifications for impurities and degradation products in generic perindopril products are in line with these official pharmacopoeial standards. cbg-meb.nlgeneesmiddeleninformatiebank.nl

To quantify this compound and other related substances, robust, stability-indicating analytical methods are developed and validated in accordance with ICH guidelines. oup.com A common technique is reverse-phase high-performance liquid chromatography (RP-HPLC). oup.comresearchgate.net One such validated method uses a C18 column thermostated at a high temperature (70°C) to achieve separation of perindopril from its known impurities, including Impurity F (the diketopiperazine derivative). oup.com These analytical methods are applied during the release testing of batches and throughout ongoing stability studies to monitor impurity levels and ensure the product remains compliant with its specifications over its entire shelf life. oup.comgeneesmiddeleninformatiebank.nl The active substance itself is also subject to rigorous quality control based on its Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP), which ensures its quality and purity before it is even used in formulation. cbg-meb.nlcbg-meb.nl

Future Research Directions and Methodological Innovations

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of perindopril (B612348) diketopiperazine and other impurities are crucial for ensuring the quality of perindopril formulations. While various methods exist, future research is directed towards developing even more sensitive and specific analytical techniques.

Currently, High-Performance Liquid Chromatography (HPLC) is a common method for analyzing perindopril and its impurities. nih.govresearchgate.net Several HPLC methods have been developed, including stability-indicating reverse-phase (RP-HPLC) methods that can separate perindopril from its degradation products. scispace.comnih.gov For instance, a stability-indicating isocratic RP-HPLC method has been validated for the simultaneous determination of perindopril and indapamide (B195227) in the presence of their degradation products. scispace.com Another novel stability-indicating gradient RP-HPLC method was developed for quantifying impurities of perindopril tert-butylamine (B42293). oup.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages in terms of speed and resolution. A stability-indicating UHPLC method has been developed for the simultaneous estimation of perindopril and indapamide in the presence of potential impurities. tandfonline.com Furthermore, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and specificity for the detection of perindopril and its metabolites in biological matrices. oup.com

Future research will likely focus on:

Miniaturized and automated systems: Developing microfluidic devices and automated sample preparation techniques to increase throughput and reduce solvent consumption.

Advanced detection methods: Exploring novel detectors with enhanced sensitivity to identify and quantify trace-level impurities.

Chiral separation techniques: Developing more efficient methods for separating the various stereoisomers of perindopril and its degradation products, as isomerization can be another degradation pathway. google.com

| Technique | Description | Key Features | Future Directions |

|---|---|---|---|

| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography is a widely used method for separating and quantifying compounds. scispace.comnih.gov | Stability-indicating, capable of separating perindopril from its degradation products. scispace.com | Development of methods with improved resolution and shorter run times. |

| UHPLC | Ultra-High-Performance Liquid Chromatography uses smaller particle size columns to achieve faster separations and higher resolution. tandfonline.com | Rapid, selective, and stability-indicating for simultaneous estimation of perindopril and other drugs with their impurities. tandfonline.com | Wider adoption for routine quality control and stability studies. |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry combines the separation power of LC with the sensitive and selective detection of MS/MS. oup.com | High sensitivity and specificity, suitable for detecting low levels of impurities and metabolites in complex matrices. oup.com | Application in identifying previously unknown degradation products and for in-depth impurity profiling. |

In-depth Studies on Excipient-Impurity Interactions

Pharmaceutical excipients are essential components of tablet formulations, but they can also interact with the active pharmaceutical ingredient (API), affecting its stability. google.com The formation of this compound can be influenced by the type and properties of the excipients used.

Studies have shown that some excipients can either promote or inhibit the degradation of ACE inhibitors. For example, the presence of colloidal silicon dioxide has been reported to promote the degradation of some ACE inhibitors. google.com Conversely, a study on perindopril erbumine tablets found that excipients like anhydrous colloidal silica, microcrystalline cellulose (B213188), lactose (B1674315), and magnesium stearate (B1226849) contributed to increased thermal stability. nih.govresearchgate.net Another study found that while various excipients did not have a significant effect on diketopiperazine formation, lactose was incompatible with a hydroxypropyl-β-cyclodextrin inclusion complex of perindopril erbumine, leading to the formation of other impurities. google.com

Future research in this area should focus on:

Systematic screening of excipients: Conducting comprehensive studies to evaluate the impact of a wide range of excipients on the formation of this compound under various stress conditions.

Mechanistic understanding: Investigating the chemical mechanisms by which excipients interact with perindopril to either accelerate or inhibit diketopiperazine formation.

Predictive models: Developing models that can predict the likelihood of excipient-API interactions based on their physicochemical properties.

| Excipient | Reported Effect on Perindopril Stability | Reference |

|---|---|---|

| Anhydrous colloidal silica, microcrystalline cellulose, lactose, magnesium stearate | Contributed to increased thermal stability of perindopril erbumine. | nih.govresearchgate.net |

| Lactose | Incompatible with hydroxypropyl-β-cyclodextrin inclusion complex of perindopril erbumine, increasing other impurities. | google.com |

| Colloidal silicon dioxide | Reported to promote degradation of some ACE inhibitors. | google.com |

Advanced Computational Modeling for Predicting Diketopiperazine Formation

Computational modeling is becoming an increasingly valuable tool in pharmaceutical development for predicting the degradation pathways of drug substances. 3ds.comspringernature.com In silico tools can provide insights into the chemical degradation of organic compounds, helping to identify potential stability issues early in the development process. springernature.comresearchgate.net

For perindopril, computational methods can be employed to understand the mechanism of diketopiperazine formation. Density Functional Theory (DFT) is a quantum mechanical tool that can be used to predict the stability of drug molecules and their degradation products. 3ds.com Theoretical calculations, such as those using DFT, have been used to study the molecular structure of perindopril and its degradation products, including the diketopiperazine impurity F. researchgate.netresearchgate.net These studies can help in understanding the energetics and preferred conformations that lead to cyclization.

Future advancements in this field will likely involve:

More accurate predictive models: Developing more sophisticated computational models that can accurately predict the rate of diketopiperazine formation under different conditions (e.g., pH, temperature, presence of excipients).

Integration with experimental data: Combining computational predictions with experimental data to build more robust and reliable models.

High-throughput screening: Using computational methods to rapidly screen large numbers of potential new drug candidates or formulation components for their propensity to form diketopiperazines.

| Computational Method | Application in Perindopril Research | Potential Future Use |

|---|---|---|

| Density Functional Theory (DFT) | Used to study the molecular structure and stability of perindopril and its degradation products, including the diketopiperazine impurity. researchgate.netresearchgate.net | To calculate the energy barriers for the cyclization reaction and to investigate the influence of solvents and excipients on this process. |

| In Silico Degradation Prediction Tools (e.g., Zeneth) | Can provide insight into the chemical degradation of organic compounds under various conditions. springernature.comresearchgate.net | To predict the likelihood of diketopiperazine formation for new perindopril analogues or formulations. |

| Molecular Dynamics (MD) Simulations | Could be used to simulate the conformational changes of perindopril that lead to cyclization. | To visualize the dynamic process of diketopiperazine formation and identify key intermediate states. |

Exploration of New Stabilization Strategies for Perindopril Formulations

Given the susceptibility of perindopril to degradation, developing stable formulations is a key objective. Several strategies have been explored to minimize the formation of this compound.

One approach is the formation of different salts. A new salt, perindopril arginine, was developed to improve the stability and shelf life of the drug compared to the tert-butylamine salt. nih.gov The arginine salt is reported to be more stable and easier to protect against humidity. hres.ca

Another strategy involves the use of inclusion complexes. The formation of an inclusion complex of perindopril erbumine with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, has been shown to decrease the formation of diketopiperazines during storage. google.comgoogle.com

The particle size of the API can also play a role. It has been found that the degradation of perindopril erbumine with large particles is less than that with small particles. google.com

Future research into stabilization strategies could include:

Novel salt and co-crystal formation: Exploring other salt forms or co-crystals of perindopril that may exhibit enhanced stability.

Advanced formulation technologies: Investigating the use of novel drug delivery systems, such as nanoparticles or amorphous solid dispersions, to protect perindopril from degradation.

Optimized packaging: Further studies on the impact of different packaging materials and storage conditions on the stability of perindopril formulations. researchgate.net

Chemical modifications: Exploring minor structural modifications to the perindopril molecule that could hinder the intramolecular cyclization reaction without affecting its pharmacological activity.

| Strategy | Mechanism of Stabilization | Example/Finding |

|---|---|---|

| Salt Formation | Altering the physicochemical properties of the API to improve stability. | Perindopril arginine salt is more stable than the tert-butylamine salt. nih.govhres.ca |

| Inclusion Complexation | Encapsulating the API within a host molecule to protect it from the environment. | Inclusion complexes with cyclodextrins reduce diketopiperazine formation. google.comgoogle.com |

| Particle Size Control | Modifying the surface area of the API exposed to the environment. | Larger particles of perindopril erbumine show less degradation. google.com |

Q & A

Q. What experimental conditions promote the formation of Perindopril Diketopiperazine (DKP), and how can degradation pathways be systematically analyzed?

this compound forms under acidic and neutral conditions via cyclization or hydrolysis of the parent compound. To study degradation pathways, forced degradation studies using UPLC-DAD/MS are recommended. For example, acidic hydrolysis of Perindopril generates DKP with a mass difference of 28 Da (loss of CH₂=CH₂), confirmed via LC/MS profiling . Neutral conditions may also yield DKP through diacid cyclization, though the diacid intermediate (m/z 411) might not be detectable, necessitating simulation studies to confirm pathways .

Q. How can UV spectroscopy and chromatographic methods be optimized for quantifying this compound impurities in pharmaceutical formulations?

UV spectroscopy at 210–220 nm is suitable for detecting DKP-related impurities, but specificity requires coupling with UPLC-MS. For instance, Perindopril-Impurity C (a DKP derivative) can be quantified using reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0). Method validation should include linearity (1–50 µg/mL), precision (RSD < 2%), and LOD/LOQ (0.1–0.3 µg/mL) .

Q. What are the key impurities associated with this compound, and how are they structurally characterized?

Major impurities include Perindopril-Impurity C (10aS-Perindoprilat Diketopiperazine) and Perindopril-Impurity J. Structural elucidation involves high-resolution MS for molecular formulas (e.g., C23H24N2O4 for DKP acid) and tandem MS/MS for fragmentation patterns (e.g., m/z 393 → 265, 237). NMR (¹H, ¹³C) further confirms stereochemistry, such as the (3S,5aS,9aS,10aS) configuration in Impurity C .

Advanced Research Questions

Q. How do computational models predict the oxidative behavior of diketopiperazine derivatives, and what insights do they provide for this compound?

Density functional theory (DFT) and molecular dynamics simulations can model oxidation sites in DKP rings. For example, bis(pyridine)silver permanganate oxidation of C3-tert-butyl DKP accurately predicts dihydroxylation at C11/C15 positions (yielding diol 47b), validated against experimental LC/MS data. Such models highlight the role of steric hindrance and electronic effects in regioselectivity .

Q. What role do energy frameworks play in understanding the crystalline packing of this compound?

Energy frameworks derived from X-ray crystallography and simulated annealing Monte Carlo (SAMC) reveal intermolecular interactions stabilizing DKP crystals. For Perindopril DKP, hydrogen-bonded tapes dominate, with framework energies (e.g., 300 kJ/mol for dominant interactions) guiding predictions of packing efficiency (Ck* metric) and polymorphism .

Q. How do peptide fragmentation studies inform the structural stability of diketopiperazines in mass spectrometry workflows?

Gas-phase hydrogen-deuterium exchange (HDX) and IRMPD spectroscopy distinguish DKP (six-membered ring) from oxazolone (five-membered ring) structures. For example, DKP formation in HisAla peptides is favored at low collision energies (entropic preference for six-membered transition states), validated by IR bands at 1670 cm⁻¹ (amide I) and 1590 cm⁻¹ (amidate resonance) .

Q. Can diketopiperazine scaffolds be leveraged for biocatalytic synthesis of bioactive compounds, and what are the methodological challenges?

Data-driven enzyme engineering (e.g., substrate-permissive diketopiperazine prenyltransferases) enables cascade synthesis of bioactive alkaloids. For example, NotF reverse prenyltransferase modifies DKP cores for eurotiumin A synthesis, requiring codon optimization (e.g., Rosetta algorithms) and kinetic parameter screening (kcat/KM > 10³ M⁻¹s⁻¹) .

Methodological Considerations

- Contradiction Resolution : Discrepancies in diacid intermediate detection (e.g., m/z 411 absence in Perindopril degradation) require multi-technique validation (LC/MS, NMR, and computational docking) .

- Experimental Design : Use controlled hydrolysis (pH 1–7, 40–80°C) with time-point sampling to map DKP formation kinetics. Pair with Arrhenius plots (Ea ≈ 50–70 kJ/mol) for activation energy estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.